2,6-Dichlorophenyl chloroformate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3Cl3O2 |
|---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
(2,6-dichlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H |
InChI Key |
BJGSBVNUAAUCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(=O)Cl)Cl |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2,6 Dichlorophenyl Chloroformate in Organic Transformations
Reactions with Amines: N-Substituted Carbamate (B1207046) Formation
The reaction between 2,6-dichlorophenyl chloroformate and primary or secondary amines is a robust method for the synthesis of N-substituted carbamates. conicet.gov.arresearchgate.net This transformation proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion and the 2,6-dichlorophenoxide leaving group (or a proton followed by the loss of hydrogen chloride) yields the corresponding carbamate. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. researchgate.net
The general utility of chloroformates in carbamate synthesis is well-established, providing access to a wide array of these important functional groups found in pharmaceuticals and agricultural chemicals. nih.gov The formation of carbamates is often efficient and proceeds under mild conditions. organic-chemistry.org
General Reaction Scheme:
R¹R²NH + ClCO-O-(2,6-Cl₂C₆H₃) → R¹R²N-CO-O-(2,6-Cl₂C₆H₃) + HCl
Reaction of an amine with this compound to yield an N-substituted carbamate.
Table 1: Examples of Carbamate Formation using Chloroformates
| Amine | Chloroformate Reagent | Product |
|---|---|---|
| Primary Amine (RNH₂) | This compound | N-Alkyl-2,6-dichlorophenyl carbamate |
| Secondary Amine (R₂NH) | This compound | N,N-Dialkyl-2,6-dichlorophenyl carbamate |
This table illustrates the types of carbamates that can be synthesized from the reaction of various amines with this compound.
Reactions with Alcohols: Carbonate Ester Synthesis
In a reaction analogous to carbamate formation, this compound reacts with alcohols to produce carbonate esters. google.comorganic-chemistry.org This process involves the nucleophilic attack of the alcohol's hydroxyl group on the chloroformate's carbonyl carbon. The reaction is typically facilitated by a base to scavenge the HCl generated. google.com The resulting products are unsymmetrical carbonate esters, which are valuable intermediates in organic synthesis.
The synthesis of carbonate esters from alcohols and chloroformates is a common and versatile method. google.comgoogle.com The reaction conditions can often be controlled to achieve high yields of the desired carbonate product. researchgate.net
General Reaction Scheme:
R-OH + ClCO-O-(2,6-Cl₂C₆H₃) → R-O-CO-O-(2,6-Cl₂C₆H₃) + HCl
Synthesis of a carbonate ester from an alcohol and this compound.
Table 2: Synthesis of Carbonate Esters
| Alcohol | Chloroformate Reagent | Product |
|---|---|---|
| Methanol (CH₃OH) | This compound | Methyl 2,6-dichlorophenyl carbonate |
| Ethanol (C₂H₅OH) | This compound | Ethyl 2,6-dichlorophenyl carbonate |
This table provides examples of carbonate esters formed from the reaction of alcohols with this compound.
Reactions with Carboxylic Acids: Mixed Anhydride (B1165640) Formation and Synthetic Utility
This compound can react with carboxylic acids in the presence of a tertiary amine base, such as triethylamine or N-methylmorpholine, to form mixed carbonic-carboxylic anhydrides. researchgate.nethighfine.comthieme-connect.de These mixed anhydrides are highly activated derivatives of the parent carboxylic acid and are particularly useful in peptide synthesis. thieme-connect.de
The activation of a carboxylic acid as a mixed anhydride enhances its electrophilicity, facilitating subsequent nucleophilic attack by an amine to form an amide bond. google.comgoogle.com The use of chloroformates like isobutyl chloroformate is a well-established technique in peptide coupling, and this compound can function similarly. highfine.comthieme-connect.de The advantage of this method lies in the rapid reaction rates and the ability to generate high-purity products. highfine.com
General Reaction Scheme:
R-COOH + ClCO-O-(2,6-Cl₂C₆H₃) → R-CO-O-CO-O-(2,6-Cl₂C₆H₃) + HCl
Formation of a mixed anhydride from a carboxylic acid and this compound.
Synthetic Utility:
R-CO-O-CO-O-(2,6-Cl₂C₆H₃) + R'NH₂ → R-CONH-R' + CO₂ + HO-(2,6-Cl₂C₆H₃)
The mixed anhydride acts as an activated intermediate for amide bond formation.
Role as a Protecting Group Reagent in Complex Organic Synthesis
In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent unwanted side reactions. researchgate.netyoutube.com this compound can be used to introduce a 2,6-dichlorophenoxycarbonyl group, which serves as a protecting group for amines. libretexts.orgorganic-chemistry.org The resulting carbamate is generally stable to a range of reaction conditions but can be removed when desired. nih.govlibretexts.org
The stability of the carbamate protecting group is a key feature, allowing other chemical transformations to be performed on the molecule without affecting the protected amine. masterorganicchemistry.com The removal of such protecting groups is a critical step, and for carbamates, this can often be achieved under acidic conditions or by other specific methods, regenerating the original amine. libretexts.org
Table 3: Protecting Group Strategies
| Functional Group | Protecting Group | Reagent | Deprotection Conditions |
|---|---|---|---|
| Amine (-NH₂) | 2,6-Dichlorophenoxycarbonyl | This compound | Acidic hydrolysis or other specific methods |
This table outlines the use of this compound as a reagent for protecting amine and alcohol functional groups.
Mechanistic Investigations of Aryl Chloroformate Reactions
The mechanism of nucleophilic substitution at the carbonyl carbon of aryl chloroformates has been a subject of detailed investigation. Two primary pathways are generally considered: a concerted, S_N2-like mechanism and a stepwise addition-elimination mechanism that proceeds through a tetrahedral intermediate. rsc.orgnih.govlibretexts.org
For the reactions of phenyl chloroformates with nucleophiles like amines (aminolysis) and alcohols (alcoholysis), studies suggest that the reaction can proceed through a concerted displacement mechanism. rsc.org Evidence for this includes kinetic data, solvent isotope effects, and the dependence on the basicity of the nucleophile. rsc.org The transition state in these reactions is thought to be strongly associative with significant bond formation to the incoming nucleophile and little bond breaking of the leaving group. rsc.org
Alternatively, the addition-elimination mechanism, involving the formation of a transient tetrahedral intermediate, is also a plausible pathway, particularly with certain substrates and in specific solvent systems. lookchemmall.comnih.gov The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of this compound would be expected to stabilize the negative charge in the tetrahedral intermediate, potentially favoring this stepwise pathway. The actual operative mechanism is likely a continuum between these two extremes and is highly dependent on the specific reactants and conditions.
Aryl chloroformates can undergo thermal decomposition. The primary decomposition pathway typically involves the elimination of carbon dioxide to yield the corresponding aryl chloride. acs.org
Decomposition Reaction:
(2,6-Cl₂C₆H₃)-O-COCl → 1,2,3-Trichlorobenzene + CO₂
A potential thermal decomposition pathway for this compound.
Rearrangements can also occur during the thermal decomposition of chloroformates, although this is more extensively studied for alkyl chloroformates. rsc.org For aryl systems, rearrangements like the Smiles rearrangement can occur under specific conditions, particularly with suitably substituted aromatic rings, though this is not a general decomposition pathway for aryl chloroformates. google.comgoogle.com
Applications of 2,6 Dichlorophenyl Chloroformate As a Versatile Reagent in Advanced Organic Synthesis
Derivatization Strategies in Analytical Chemistry
Chemical derivatization is a crucial technique in analytical chemistry used to modify an analyte to make it more suitable for a specific measurement method. Chloroformate reagents, including 2,6-Dichlorophenyl chloroformate, are particularly valuable in this context, especially for analyses conducted via gas chromatography-mass spectrometry (GC-MS).
Enhancing Volatility for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, many biologically and environmentally relevant molecules, such as amino acids, organic acids, and phenols, are non-volatile due to the presence of polar functional groups like carboxyl (-COOH) and hydroxyl (-OH). Derivatization with reagents like ethyl chloroformate (ECF) converts these polar groups into less polar, more volatile esters and carbonates. mdpi.comnih.gov This transformation is essential for their successful analysis by GC-MS. mdpi.comnih.gov
The reaction with a chloroformate proceeds by converting the carboxyl and hydroxyl groups into their corresponding ethoxycarbonyl derivatives. mdpi.com This process significantly reduces the polarity and increases the volatility of the analytes, allowing them to be readily analyzed by GC-MS. nih.gov The derivatization is often rapid and can be performed directly in aqueous samples, which simplifies sample preparation. nih.govcore.ac.uk This approach has been successfully applied to the analysis of a wide range of metabolites in various biological matrices. core.ac.uknih.gov
Table 1: Compound Classes Amenable to Chloroformate Derivatization for GC-MS
| Compound Class | Functional Group(s) | Resulting Derivative |
| Amino Acids | Amine, Carboxylic Acid | N-Alkoxycarbonyl, Alkyl Ester |
| Organic Acids | Carboxylic Acid | Alkyl Ester |
| Phenols / Alcohols | Hydroxyl | Carbonate |
| Fatty Acids | Carboxylic Acid | Alkyl Ester |
| Polyamines | Amine | N-Alkoxycarbonyl |
This table illustrates the general principle of chloroformate derivatization for various classes of polar compounds.
Applications in Metabolomics and Stable Isotope Resolved Metabolomics (SIRM)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on robust analytical platforms like GC-MS. Derivatization with chloroformates, such as ethyl chloroformate, has proven to be a reliable method for the comprehensive analysis of metabolites in complex biological samples like serum and urine. core.ac.uknih.gov The method is valued for its ability to handle a wide variety of metabolites, its reproducibility, and its suitability for high-throughput analysis. nih.gov
In the advanced field of Stable Isotope Resolved Metabolomics (SIRM), researchers trace the metabolic fate of isotope-labeled substrates (e.g., ¹³C-glucose) through metabolic pathways. Derivatization is a key step in preparing samples for GC-MS analysis in SIRM studies. By converting metabolites into their volatile derivatives, the technique allows for the separation and detection of different isotopologues (molecules that differ only in their isotopic composition). This provides detailed information on the activity of metabolic pathways under various physiological or pathological conditions. The use of ethyl chloroformate derivatization has been successfully applied in GC-MS-based metabolomic profiling to differentiate between healthy and diseased states, such as in studies of human uremia. nih.gov
Applications in the Synthesis of Pharmaceutical Intermediates and Agrochemicals
The 2,6-dichlorophenyl structural motif is a key component in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The specific arrangement of the chlorine atoms on the phenyl ring can significantly influence the molecule's conformational properties and its interaction with biological targets. This compound serves as a valuable reagent for introducing this important structural unit.
This moiety is found in several important pharmaceutical compounds. For instance, the synthesis of intermediates for the potent and selective human dopamine (B1211576) D1 positive allosteric modulator, LY3154207, involves coupling with 2-(2,6-dichlorophenyl)acetic acid. nih.govresearchgate.netacs.org This highlights the role of the 2,6-dichlorophenyl group in constructing complex and pharmacologically active molecules. nih.govresearchgate.netacs.org Furthermore, the anti-inflammatory drug Diclofenac is chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. researchgate.net The synthesis of Diclofenac and its intermediates, such as N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine, relies on starting materials containing the 2,6-dichlorophenylamine core. researchgate.netgoogle.com The preparation of this core can involve multi-step synthetic routes starting from precursors like 2,6-dichlorophenol (B41786) or 2,6-dichloroaniline. google.comgoogle.com
Table 2: Examples of Molecules Containing the 2,6-Dichlorophenyl Moiety
| Compound Name | Application Area | Reference |
| LY3154207 | Pharmaceutical (Dopamine D1 PAM) | nih.govresearchgate.netacs.org |
| Diclofenac | Pharmaceutical (Anti-inflammatory) | researchgate.net |
| N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine | Pharmaceutical Intermediate | google.com |
| 2,6-dichlorodiphenylamine | Pharmaceutical Intermediate | google.com |
Catalyst Development and Ligand Synthesis Utilizing 2,6-Dichlorophenyl Moieties
In the field of catalysis, the steric and electronic properties of ligands coordinated to a metal center are critical determinants of the catalyst's activity and selectivity. The bulky and electron-withdrawing nature of the 2,6-dichlorophenyl group makes it an attractive component in the design of specialized ligands.
Hydrazone ligands containing the 2,6-dichlorophenyl group have been synthesized and studied for their potential in chemistry. nih.gov The conformation of these molecules is influenced by the substituted phenyl ring. nih.gov For example, in (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, the 2,6-dichlorophenyl ring is inclined relative to the rest of the molecule, a feature that can be important for its coordinating properties. nih.gov Similarly, α-diimine nickel complexes bearing a 2,6-dichlorophenyl moiety have been developed as precatalysts for ethylene (B1197577) polymerization, leading to polyethylenes with improved mechanical properties. acs.org In these catalysts, the orientation of the 2,6-dichlorophenyl group relative to the nickel coordination plane influences the steric environment around the active site, thereby controlling the properties of the resulting polymer. acs.org The synthesis of these sophisticated ligands often starts with precursors like (2,6-dichlorophenyl)hydrazine (B81577) or a substituted 2,6-dichloroaniline, which can be prepared through various synthetic routes. nih.govacs.org
Advanced Spectroscopic and Structural Characterization Techniques for 2,6 Dichlorophenyl Chloroformate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2,6-Dichlorophenyl Chloroformate, both ¹H and ¹³C NMR would provide definitive structural information.
In a typical ¹H NMR spectrum, the aromatic protons of the 2,6-dichlorophenyl group would exhibit characteristic signals. Due to the symmetrical substitution, the hydrogen atoms at the C3, C4, and C5 positions would produce a multiplet pattern in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the chloroformate group. For comparison, the aromatic protons in a related compound, 2,6-dichloropyridine, appear in a specific range that helps in predicting the environment in the target molecule. chemicalbook.com
In the ¹³C NMR spectrum, distinct signals would appear for each unique carbon atom. The carbonyl carbon of the chloroformate group is particularly diagnostic, typically appearing significantly downfield. The aromatic carbons would show signals in the characteristic aromatic region, with the chemical shifts of the chlorine-substituted carbons (C2 and C6) being distinct from the other carbons in the ring.
No direct experimental NMR data for this compound was available in the provided search results. The expected spectral characteristics are inferred from the analysis of structurally similar compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.
The IR spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the chloroformate group. This peak is highly characteristic of acid chlorides and related functional groups. For comparison, in 2-chloroethyl chloroformate, this C=O stretch is a prominent feature. chemicalbook.com Another key region in the spectrum would show bands associated with the C-O single bond stretching.
Vibrations associated with the dichlorinated aromatic ring also provide valuable structural information. These include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C ring stretching: A series of bands in the 1400-1600 cm⁻¹ region.
C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
In the related precursor, 2,6-dichlorophenol (B41786), a broad peak for the O-H stretch is observed around 3448 cm⁻¹. researchgate.net The absence of this band and the appearance of the strong chloroformate C=O stretch would be clear indicators of the successful conversion to this compound.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations and C-Cl stretches are often strong and well-defined in Raman spectra, as seen in related molecules like 2,6-dichlorobenzyl chloride. chemicalbook.com
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source/Analogy |
| Carbonyl (C=O) | Stretching | ~1770 - 1800 | chemicalbook.com |
| Aromatic C=C | Ring Stretching | ~1400 - 1600 | researchgate.netchemicalbook.com |
| C-O | Stretching | ~1100 - 1200 | chemicalbook.com |
| C-Cl | Stretching | < 800 | chemicalbook.com |
| Aromatic C-H | Stretching | > 3000 | researchgate.netchemicalbook.com |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization. For this compound (C₇H₃Cl₃O₂), the mass spectrum would exhibit a distinctive molecular ion peak cluster. Due to the presence of three chlorine atoms, each having two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion would appear as a pattern of peaks reflecting the statistical distribution of these isotopes.
Upon electron ionization, the molecule would undergo predictable fragmentation. Chloroformates are known to be labile, and common fragmentation pathways would likely include:
Loss of a chlorine radical (•Cl): Leading to a [M - Cl]⁺ fragment.
Loss of the carbonyl chloride radical (•COCl): This would result in the formation of the 2,6-dichlorophenoxy cation. This type of cleavage is common for esters and related compounds. mdpi.com
Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions.
Analysis of related compounds, such as 2,6-dichloroacetophenone, also provides insight into the fragmentation behavior of the dichlorophenyl moiety. nist.gov The fragmentation of various chloroformates used as derivatizing agents in gas chromatography-mass spectrometry (GC-MS) has been studied, showing characteristic losses related to the chloroformate group. science.govresearchgate.net
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Key Feature |
| [C₇H₃Cl₃O₂]⁺ | Molecular Ion | Isotope pattern for 3 Cl atoms |
| [C₇H₃Cl₂O₂]⁺ | [M - Cl]⁺ | Isotope pattern for 2 Cl atoms |
| [C₆H₃Cl₂O]⁺ | [M - COCl]⁺ | 2,6-Dichlorophenoxy cation |
| [C₆H₃Cl₃]⁺ | [M - O₂]⁺ | Loss of oxygen |
X-ray Diffraction Analysis of Solid-State Structures (if applicable to derivatives)
While this compound is a liquid, its solid derivatives can be analyzed using single-crystal X-ray diffraction to unambiguously determine their three-dimensional structure. This technique provides precise bond lengths, bond angles, and details about intermolecular interactions in the crystal lattice.
A study on 2,6-dichlorophenyl 4-chlorobenzoate , a derivative synthesized from 2,6-dichlorophenol (the precursor to this compound), provides valuable structural data. nih.gov The crystal structure of this derivative reveals important conformational and packing information that is influenced by the 2,6-dichlorophenyl group.
In the crystal structure of 2,6-dichlorophenyl 4-chlorobenzoate, the dihedral angle between the two benzene (B151609) rings is 82.1°. nih.gov The crystal packing is stabilized by aromatic π–π stacking interactions, with a minimum ring centroid separation of 3.604 Å. nih.gov Such detailed analysis confirms the connectivity and spatial orientation of the molecule, which is critical for understanding its chemical properties. Similar studies on other dichlorophenyl-containing derivatives, like 2-((2,6-dichlorophenyl)amino)benzoic acid, also highlight how molecular conformation and intermolecular interactions dictate the crystalline form. rsc.org
Table 3: Crystallographic Data for the Derivative 2,6-Dichlorophenyl 4-chlorobenzoate
| Parameter | Value |
| Chemical Formula | C₁₃H₇Cl₃O₂ |
| Molecular Weight | 301.54 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1584 (10) |
| b (Å) | 8.1183 (13) |
| c (Å) | 11.5338 (16) |
| α (°) | 95.352 (11) |
| β (°) | 99.852 (10) |
| γ (°) | 105.854 (10) |
| Volume (ų) | 628.30 (17) |
| Z | 2 |
| Data sourced from Gowda et al. (2008). nih.gov |
Computational and Theoretical Studies on 2,6 Dichlorophenyl Chloroformate
Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These methods can provide insights into electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. Such calculations are instrumental in predicting a molecule's reactivity, stability, and spectroscopic characteristics (e.g., IR, Raman, and NMR spectra).
Despite the utility of these methods, a specific search of scholarly databases did not yield any published studies that have applied quantum chemical calculations to 2,6-Dichlorophenyl chloroformate. Therefore, detailed theoretical data on its electronic structure, reactivity descriptors, and predicted spectroscopic properties are not available in the current body of scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide valuable information about its conformational flexibility, preferred spatial arrangements (conformers), and the nature of its intermolecular interactions in various environments (e.g., in solution or in the solid state). This understanding is crucial for predicting its physical properties and how it interacts with other molecules.
A thorough search for research articles detailing molecular dynamics simulations performed on this compound did not uncover any specific studies. Consequently, there is no available data from MD simulations to describe its conformational landscape or the specific patterns of its intermolecular interactions.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a key methodology for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, characterize the structures of transition states, and calculate activation energies. For this compound, such studies could illuminate its reactivity with various nucleophiles, its thermal decomposition pathways, or its role in synthetic organic chemistry.
However, the scientific literature does not appear to contain any computational studies that have modeled the reaction pathways and transition states involving this compound. As a result, theoretical elucidation of its reaction mechanisms remains an area for future investigation.
Environmental Fate and Green Chemistry Considerations in the Context of 2,6 Dichlorophenyl Chloroformate
Degradation Pathways and Environmental Transformation Products of Related Chlorinated Aromatics
Chlorinated aromatic compounds, a class to which 2,6-dichlorophenyl chloroformate belongs, are recognized for their persistence in the environment. taylorandfrancis.com Their degradation in soil, water, and air is a complex process involving both biological and non-biological (abiotic) mechanisms. cdc.govepa.gov The environmental transformation of these compounds is significantly influenced by factors such as the degree and position of chlorine substitution, pH, and the presence of microbial populations. cdc.govunl.pt
Biotic Degradation:
Microorganisms play a crucial role in the breakdown of chlorinated aromatics. slideshare.netresearchgate.net The initial step in the biodegradation of many chlorinated phenols, which are potential hydrolysis products of the corresponding chloroformates, is often hydroxylation, leading to the formation of chlorocatechols. nih.govepa.gov These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, a critical step towards mineralization. nih.gov
Fungi and bacteria employ different biochemical pathways to metabolize these compounds. epa.gov For instance, some bacterial strains can utilize chlorinated compounds as a source of carbon and energy, a process known as mineralization. researchgate.net However, the presence of multiple chlorine atoms, particularly in the meta position, can increase resistance to microbial attack. cdc.gov
Studies on 2,4-dichlorophenol (B122985) (2,4-DCP), a compound structurally related to the hydrolysis product of this compound, have shown that it can be biodegraded by various microorganisms. nih.govoup.comnih.gov For example, the freshwater microalga Chlorella vulgaris has been shown to degrade 2,4-DCP through dechlorination and hydroxylation, leading to metabolites such as 4-chlorocatechol, 2-chlorocatechol, and eventually succinic acid. tandfonline.comtandfonline.com
Abiotic Degradation:
Abiotic degradation pathways for chlorinated aromatics include photolysis and reactions with naturally occurring minerals. researchgate.netpsu.edu Direct photolysis, particularly near the water surface, can lead to the dechlorination of chlorophenols. cdc.gov The rate and products of photolysis are dependent on the pH and the position of the chlorine atoms on the aromatic ring. cdc.gov For instance, under certain conditions, 2-chlorophenol (B165306) can be converted to pyrocatechol. cdc.gov
The table below summarizes common transformation products resulting from the degradation of related chlorinated aromatic compounds.
| Original Compound Class | Degradation Pathway | Common Transformation Products | References |
| Dichlorophenols | Biotic (Microbial) | Chlorocatechols, Hydroxyquinol, Succinic Acid | nih.govtandfonline.comtandfonline.com |
| Monochlorophenols | Abiotic (Photolysis) | Pyrocatechol, Resorcinol, Cyclopentadienic acids | cdc.gov |
| Chlorobenzenes | Biotic (Microbial) | Chlorophenols, Chlorocatechols | epa.gov |
| Chlorinated Ethylenes | Abiotic (Reductive Dechlorination) | Ethene, Ethane | scispace.com |
Bioavailability and Persistence in Environmental Compartments for Aryl Chlorinated Compounds
The environmental persistence of aryl chlorinated compounds is a significant concern due to their potential for bioaccumulation and toxicity. taylorandfrancis.comwikipedia.orgresearchgate.net Their low water solubility and hydrophobic nature contribute to their tendency to partition into soil, sediments, and fatty tissues of organisms. cdc.govwikipedia.org
Factors Influencing Bioavailability and Persistence:
Chlorination Level: An increase in the number of chlorine atoms on the aromatic ring generally leads to higher hydrophobicity, resulting in stronger sorption to soil organic matter and sediments. This increased partitioning reduces their bioavailability for microbial degradation but increases their persistence. cdc.gov
Environmental Medium: Chlorinated organic compounds tend to evaporate from surface water but can persist in groundwater and soil for extended periods. scispace.com
pH: The pH of the surrounding medium is a critical factor, as it affects the ionization state of chlorophenols. Increased pH leads to a higher degree of ionization, which can influence their mobility and sorption behavior. cdc.gov
Sequestration: Over time, chlorinated compounds can become sequestered within the soil matrix, a process known as "aging," which reduces their bioavailability and susceptibility to degradation. oup.com
The following table outlines the general persistence characteristics of aryl chlorinated compounds in different environmental compartments.
| Environmental Compartment | Persistence Characteristics | Governing Factors | References |
| Soil | High persistence, subject to sorption and sequestration. | Organic matter content, pH, microbial activity, aging. | cdc.govoup.comscispace.com |
| Water | Lower persistence in surface water due to volatilization and photolysis; higher persistence in groundwater. | pH, sunlight exposure, microbial populations. | cdc.govscispace.com |
| Air | Subject to long-range atmospheric transport as semi-volatile organic compounds. | Vapor pressure, atmospheric conditions. | nih.gov |
| Biota | Potential for bioaccumulation in fatty tissues. | Hydrophobicity, metabolic capacity of the organism. | taylorandfrancis.comcdc.govwikipedia.org |
Sustainable Synthetic Approaches and Process Optimization in Chloroformate Production
Traditional methods for synthesizing chloroformates often involve the use of highly toxic phosgene (B1210022) gas. kobe-u.ac.jp Green chemistry principles advocate for the development of safer and more sustainable synthetic routes that minimize hazards and improve efficiency. epa.govmsu.eduasbcnet.org
Alternative Reagents:
Triphosgene (B27547) (Bis(trichloromethyl) carbonate - BTC): As a solid and safer alternative to gaseous phosgene, BTC can be used for the synthesis of chloroformates. kobe-u.ac.jpresearchgate.net Studies have shown that using BTC can lead to improved yields compared to the phosgene method. researchgate.net
Photo-on-Demand Phosgene Synthesis: A novel approach involves the in-situ generation of phosgene from chloroform (B151607) and oxygen using UV light. kobe-u.ac.jporganic-chemistry.org This method avoids the storage and transport of large quantities of toxic phosgene, generating it only as needed for the reaction. kobe-u.ac.jp
Process Optimization:
Continuous Flow Reactors: The use of continuous thin film reactors (CTFR) for the reaction of alcohols with phosgene offers several advantages over traditional batch processes. quickcompany.in These include improved heat transfer, enhanced safety by minimizing the inventory of hazardous materials, and potentially higher yields and purity. quickcompany.ingoogle.com
Catalysis: The choice of catalyst can significantly impact the efficiency of chloroformate synthesis. For example, in the synthesis of phenyl chloroformate using BTC, sodium hydroxide (B78521) has been found to be a more effective catalyst than pyridine (B92270). researchgate.net
Solvent Selection: The "greening" of chemical processes often involves replacing hazardous organic solvents with safer alternatives. researchgate.net Research into electrochemical reductive amination, for instance, has explored the use of a recoverable acetonitrile-water azeotrope as the reaction medium to minimize solvent waste. rsc.org
Waste Minimization and Atom Economy in Chloroformate-Mediated Reactions
The principles of waste minimization and atom economy are central to green chemistry, aiming to maximize the incorporation of starting materials into the final product and reduce the generation of waste. epa.govsolubilityofthings.comacs.org
Key Green Chemistry Metrics:
Atom Economy (AE): Developed by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org
Process Mass Intensity (PMI): Favored by the pharmaceutical industry, PMI is the ratio of the total mass of all materials (including water, solvents, and reagents) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. acs.orgscispace.comacs.org A lower PMI indicates a more sustainable and efficient process.
E-Factor: This metric, introduced by Roger Sheldon, relates the weight of waste produced to the weight of the desired product. acs.org
Strategies for Waste Minimization:
Catalytic Reagents: Using catalysts instead of stoichiometric reagents minimizes waste, as catalysts are used in small amounts and can often be recycled. solubilityofthings.comacs.org
Avoiding Derivatives: Minimizing the use of protecting groups or temporary modifications in a synthetic route reduces the number of reaction steps and the associated waste generation. msu.eduacs.org
Process Design: Thoughtful process design, such as using continuous flow systems, can lead to higher efficiencies and less waste compared to traditional batch methods. solubilityofthings.com
The table below provides a comparison of key green chemistry metrics.
| Metric | Definition | Goal | References |
| Atom Economy (AE) | (Formula weight of desired product / Sum of formula weights of all reactants) x 100% | Maximize the incorporation of reactant atoms into the final product. | acs.org |
| Process Mass Intensity (PMI) | Total mass of inputs (kg) / Mass of product (kg) | Minimize the total mass of materials used per kilogram of product. | acs.orgscispace.comacs.orgmdpi.com |
| E-Factor | Total waste (kg) / Mass of product (kg) | Minimize the amount of waste generated per kilogram of product. | acs.org |
By integrating these green chemistry principles into the synthesis and application of this compound, the chemical industry can move towards more sustainable practices that protect both human health and the environment. epa.govsolubilityofthings.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
